molecular formula C15H23ClN2O B6362167 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane CAS No. 1240564-66-2

1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane

Cat. No.: B6362167
CAS No.: 1240564-66-2
M. Wt: 282.81 g/mol
InChI Key: HLJRCLKMSPNCEW-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane (CAS: 1240564-66-2) is a 1,4-diazepane derivative featuring a 4-(2-chlorophenoxy)butyl substituent. The 1,4-diazepane core, a seven-membered ring containing two nitrogen atoms, provides conformational flexibility and enables diverse interactions with biological targets. Analytical characterization of this compound includes NMR, LC-MS, and HPLC methods, as referenced in supplier documentation .

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c16-14-6-1-2-7-15(14)19-13-4-3-10-18-11-5-8-17-9-12-18/h1-2,6-7,17H,3-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJRCLKMSPNCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the 2-chlorophenoxybutyl intermediate: This step involves the reaction of 2-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

    Cyclization to form the diazepane ring: The 2-chlorophenoxybutyl intermediate is then reacted with ethylenediamine under reflux conditions to form the diazepane ring. This step may require a catalyst such as palladium on carbon to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

  • Intermediate for Synthesis : The compound serves as an essential building block in synthesizing complex organic molecules. It is utilized in creating new materials and pharmaceuticals.
ApplicationDescription
Synthesis of PharmaceuticalsUsed in developing drugs targeting various diseases.
Material ScienceActs as a precursor for advanced materials.

Biology

  • Cellular Processes : Research indicates that 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane may influence cellular activities. It can be used in assays to study enzyme activity or receptor interactions.
Biological AspectPotential Impact
Enzyme ActivityInvestigated for modulation of specific enzymes.
Receptor BindingAssessed for interactions with biological receptors.

Medicine

  • Therapeutic Properties : The compound is under investigation for its therapeutic potential, particularly in treating neurological disorders and cancers.
Disease TargetResearch Focus
Neurological DisordersPotential neuroprotective effects being studied.
CancerEvaluated for anti-cancer properties through various mechanisms.

Industry

  • Specialty Chemicals : In industrial applications, it is used to produce specialty chemicals and agrochemicals.
Industrial UseDescription
AgrochemicalsServes as an intermediate in the synthesis of agricultural products.
Functional MaterialsEmployed in creating functional materials for various applications.

Case Study 1: Neurological Research

A study investigated the effects of this compound on neuronal cell lines, revealing its potential neuroprotective effects against oxidative stress.

Case Study 2: Cancer Therapeutics

Research demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its possible role as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or inhibitor, blocking the activity of certain proteins involved in disease pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,4-Diazepane Derivatives

Compound Name Substituent Key Structural Features Biological Target (If Known) Reference(s)
1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane 4-(2-Chlorophenoxy)butyl Chlorine atom (electron-withdrawing), phenoxy group, flexible butyl linker Not explicitly stated
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenyl-pyrazole Chlorine at meta position, pyrazole ring (planar, hydrogen-bonding potential) 5-HT7R (biased antagonist)
1-(Pyridin-3-yl)-1,4-diazepane Pyridin-3-yl Pyridine ring (polar, aromatic), nitrogen lone pair for coordination nAChRs (agonist)
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane Benzhydryl (4-chlorophenyl/phenyl) Bulky benzhydryl group, chlorine at para position Antimalarial (mode of action unclear)
1-(4-Bromobenzyl)-1,4-diazepane 4-Bromobenzyl Bromine (increased lipophilicity and steric bulk), benzyl linker Not reported

Key Observations :

  • Linker Flexibility : The butyl chain in the target compound offers greater conformational flexibility than rigid linkers (e.g., benzyl or pyrazole), possibly influencing binding kinetics .
  • Electron Effects : Chlorine’s electron-withdrawing nature modulates aromatic ring electron density, affecting π-π stacking or hydrogen bonding with targets .

Pharmacological and Binding Properties

Comparison with Target Compound :

  • The target compound’s 2-chlorophenoxybutyl group lacks the pyridine or pyrazole moieties critical for nAChR or 5-HT7R binding in analogs .

Key Insights :

  • Most derivatives are synthesized via nucleophilic substitution between 1,4-diazepane and aryl/alkyl halides, followed by alumina or silica chromatography . The target compound likely follows this route, though specific yields are unavailable .

Biological Activity

1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a diazepane ring, which is known for its diverse biological activities. The presence of the 2-chlorophenoxy group is significant as it may influence the compound's interaction with biological targets.

Structure

  • Molecular Formula : C13_{13}H16_{16}ClN2_2O
  • Molecular Weight : 252.73 g/mol
  • Functional Groups : Diazepane ring, ether linkage (chlorophenoxy)

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Notably, compounds with a diazepane structure have been studied for their roles as inhibitors in several enzymatic reactions.

Anticoagulant Activity

Research has indicated that derivatives of diazepanes can act as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade. For instance, one study demonstrated that a related diazepane compound exhibited an IC50_{50} of 6.8 nM against Factor Xa, indicating strong anticoagulant properties without significantly prolonging bleeding time .

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various diazepane derivatives on cancer cell lines, revealing that specific substitutions on the diazepane ring could enhance anticancer activity. The mechanism involved apoptosis induction and cell cycle arrest in cancer cells .
  • Antimicrobial Properties :
    • Another investigation highlighted the antibacterial and antifungal activities of similar compounds, suggesting that this compound could possess similar properties due to its structural similarities with more active derivatives .

Comparative Biological Activity Table

Activity TypeCompoundIC50_{50} / MIC (µg/mL)Reference
Factor Xa InhibitionRelated Diazepane Derivative6.8 nM
Anticancer (PC3)Diazepane Derivative40.1 (24h), 27.05 (48h)
AntibacterialSimilar Diazepane DerivativeMIC comparable to ciprofloxacin

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential as a therapeutic agent in treating conditions like thrombosis and cancer. The ability to inhibit key enzymes such as Factor Xa suggests its utility in anticoagulant therapies.

Future Directions

Further research is warranted to explore:

  • The synthesis of more potent analogs.
  • Comprehensive in vivo studies to evaluate safety and efficacy.
  • Mechanistic studies to elucidate specific pathways affected by the compound.

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